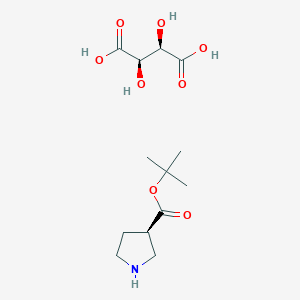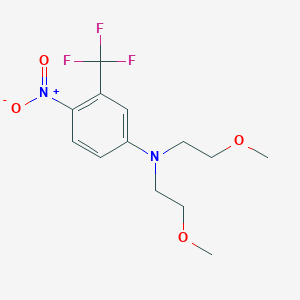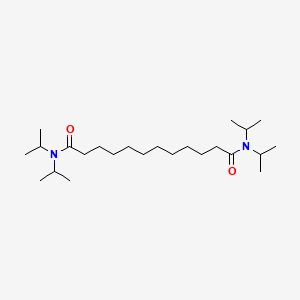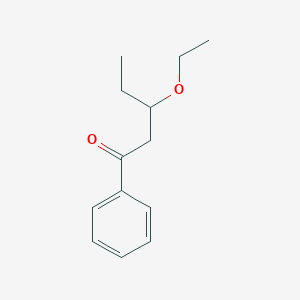
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate is a compound that combines the properties of L(+)-tartaric acid and tert-butyl (3R)-pyrrolidine-3-carboxylate. L(+)-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. Tert-butyl (3R)-pyrrolidine-3-carboxylate is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a protecting group in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate typically involves the esterification of L(+)-tartaric acid with tert-butyl (3R)-pyrrolidine-3-carboxylate. This can be achieved through various methods, including:
Direct Esterification: Reacting L(+)-tartaric acid with tert-butyl (3R)-pyrrolidine-3-carboxylate in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Using tert-butyl alcohol and a catalyst such as sulfuric acid to convert L(+)-tartaric acid into its tert-butyl ester.
Flow Microreactor Systems: A more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a protecting group for amino acids and peptides.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate involves its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the functional group from unwanted reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the functional group .
Vergleich Mit ähnlichen Verbindungen
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate can be compared with other similar compounds such as:
tert-Butyl carbamates: Used as protecting groups for amines.
tert-Butyl esters: Commonly used as protecting groups for carboxylic acids.
tert-Butyl ethers: Employed as protecting groups for alcohols.
These compounds share the tert-butyl group, which provides steric protection and can be selectively removed under specific conditions. this compound is unique in its combination of L(+)-tartaric acid and pyrrolidine, offering distinct reactivity and applications.
Eigenschaften
Molekularformel |
C13H23NO8 |
|---|---|
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
tert-butyl (3R)-pyrrolidine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H17NO2.C4H6O6/c1-9(2,3)12-8(11)7-4-5-10-6-7;5-1(3(7)8)2(6)4(9)10/h7,10H,4-6H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1 |
InChI-Schlüssel |
LXQPREBDXHBVKY-NWAAXCJESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)

![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)

![3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15160421.png)


![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)
![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
